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Compound of Interest

Compound Name: 4-tert-Butylpiperidine

Cat. No.: B1294329

Introduction

A comprehensive search of publicly available scientific literature and crystallographic
databases indicates that a complete single-crystal X-ray diffraction analysis of 4-tert-
butylpiperidine has not been reported. To provide a relevant and in-depth technical guide for
researchers, scientists, and drug development professionals, this document presents a detailed
crystal structure analysis of a closely related and structurally simple analogue: 2-
ethylpiperidinium chloride. This example serves to illustrate the experimental protocols and
data presentation typical for the crystallographic analysis of small organic molecules containing
a piperidine ring.

The piperidine moiety is a crucial saturated heterocycle in a vast number of pharmaceuticals
and biologically active compounds. Understanding its three-dimensional structure, including the
conformation of the six-membered ring and the stereochemistry of its substituents, is
fundamental for structure-activity relationship (SAR) studies and rational drug design. Single-
crystal X-ray diffraction is the definitive method for obtaining this precise structural information.

This guide will detail the crystallographic data and the experimental methodology used to
determine the crystal structure of 2-ethylpiperidinium chloride, presented in a format that is both
accessible and informative for the target audience.

Crystallographic Data of 2-Ethylpiperidinium
Chloride
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The following table summarizes the key quantitative data from the single-crystal X-ray
diffraction analysis of 2-ethylpiperidinium chloride. This data provides the fundamental
parameters that define the crystal lattice and the arrangement of the molecules within it.
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Parameter Value
Empirical Formula C7H1eN*-Cl~
Formula Weight 149.66
Crystal System Orthorhombic
Space Group P212121

Unit Cell Dimensions

a 24.2052 (6) A
b 9.7594 (3) A

c 7.2764 (2) A

a 90°

B 90°

y 90°

Volume 1718.89 (8) As
z 8
Temperature 100 K
Radiation Mo Ka (A = 0.71073 A)
Density (calculated) 1.156 Mg/m3
Absorption Coefficient () 0.37 mm~1
Reflections Collected 50389
Independent Reflections 4453

R_int 0.045

Final R indices [I > 20(1)]

R1 =0.040, wR2 = 0.088

Goodness-of-fit (S)

1.07

Data sourced from the crystallographic study of 2-ethylpiperidinium chloride.[1]
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Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series
of precise steps, from crystal preparation to data analysis and structure refinement. The
following is a representative experimental protocol based on the analysis of 2-ethylpiperidinium
chloride[1].

1. Crystal Growth and Mounting:

» Single crystals of 2-ethylpiperidinium chloride suitable for X-ray diffraction were obtained
through slow evaporation of a solution of the compound.

» Asuitable crystal with dimensions of approximately 0.72 x 0.27 x 0.15 mm was selected and
mounted on a goniometer head.

2. Data Collection:

o X-ray diffraction data were collected on a Bruker SMART APEXII CCD area-detector
diffractometer.[1]

e The crystal was maintained at a constant temperature of 100 K during data collection using a
stream of cold nitrogen gas.[1]

e The instrument was equipped with a graphite-monochromated Mo Ka radiation source (A =
0.71073 A).

o A series of frames were collected with different crystal orientations to ensure complete data
coverage.

3. Data Processing:

e The raw diffraction data were processed using the SAINT software package.[1] This involves
integrating the diffraction spots to determine their intensities and applying corrections for
various experimental factors.

e An absorption correction was applied using the SADABS program.[1]

4. Structure Solution and Refinement:
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e The crystal structure was solved using direct methods with the SHELXTL software package.
[1] This initial step provides a preliminary model of the atomic positions.

e The structural model was then refined against the full set of reflection data by full-matrix
least-squares on F2. This iterative process adjusts the atomic coordinates, and thermal
parameters to improve the agreement between the calculated and observed structure
factors.

o Hydrogen atoms were located in the difference Fourier maps and were treated with a mixture
of independent and constrained refinement.[1]

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction
experiment, from sample preparation to the final validation of the crystal structure.
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Workflow of a single-crystal X-ray diffraction experiment.
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Conclusion

While the specific crystal structure of 4-tert-butylpiperidine is not currently available in the
public domain, the analysis of the closely related 2-ethylpiperidinium chloride provides a
valuable and illustrative guide to the process and data involved in the crystallographic
characterization of piperidine-containing compounds. The detailed quantitative data,
experimental protocols, and the logical workflow presented here offer a comprehensive
overview for researchers and professionals in the field of drug discovery and development,
highlighting the power of single-crystal X-ray diffraction in elucidating the precise three-
dimensional atomic arrangement of molecules. This structural insight is indispensable for
understanding molecular interactions and advancing the design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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